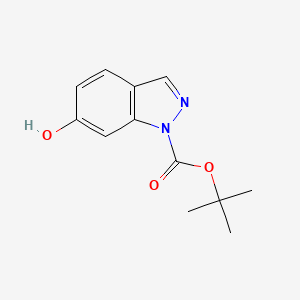

tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-hydroxyindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-10-6-9(15)5-4-8(10)7-13-14/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWXIYUDXJLBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of tert-butyl 6-hydroxy-1H-indazole-1-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the compound's characteristics and handling.

Chemical Properties and Data

This compound is a substituted indazole derivative. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position of the indazole ring enhances its stability and solubility in organic solvents, making it a versatile intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1337880-58-6 | [2] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [2] |

| Molecular Weight | 234.25 g/mol | [2] |

| Appearance | Yellow solid (typical for related compounds) | [1] |

| Purity | ≥98% (typical commercial specification) | [2] |

| Storage Conditions | 2-8°C, sealed, dry | [3] |

Table 2: Spectral Data of this compound (Predicted/Typical)

| Spectrum Type | Key Features |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.6 ppm), aromatic protons on the indazole ring, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, carbons of the tert-butyl group, and the aromatic carbons of the indazole core. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching (hydroxyl group), N-H stretching (if any residual unprotected indazole), C=O stretching (Boc carbonyl), and aromatic C-H and C=C stretching. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight (234.25) and fragmentation patterns consistent with the loss of the Boc group and other fragments. |

Note: Specific, experimentally verified spectral data for this compound is not widely available in public literature. The information in Table 2 is based on general knowledge of related compounds and what would be expected.

Experimental Protocols

Synthesis via Boc Protection of 6-Hydroxy-1H-indazole

This method involves the direct protection of the indazole nitrogen of commercially available 6-hydroxy-1H-indazole.

Materials:

-

6-Hydroxy-1H-indazole

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

To a solution of 6-hydroxy-1H-indazole (1.0 eq) in dichloromethane, add 4-dimethylaminopyridine (1.0 eq).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.0 eq) to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

This protocol is adapted from a similar procedure for the Boc protection of 3-amino-5-bromo-1H-indazole.[4]

Synthesis via Demethylation of tert-Butyl 6-methoxy-1H-indazole-1-carboxylate

This alternative route involves the deprotection of a methoxy group to yield the desired hydroxyl group.

Materials:

-

tert-Butyl 6-methoxy-1H-indazole-1-carboxylate

-

Boron tribromide (BBr₃) or other suitable demethylating agent

-

Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Dissolve tert-butyl 6-methoxy-1H-indazole-1-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide in dichloromethane (1.1 eq) dropwise.

-

Stir the reaction mixture at -78°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0°C.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Logical and Experimental Workflows

The following diagrams illustrate the proposed synthetic pathways for this compound.

Caption: Synthetic pathway via Boc protection.

Caption: Synthetic pathway via demethylation.

Biological Activity and Potential Applications

While direct biological activity data for this compound is not extensively documented, the indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5] Derivatives of indazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[4][5]

Research into related 6-substituted indazole derivatives offers insights into the potential applications of this compound:

-

Anticancer Activity: Many 6-aminoindazole derivatives have shown significant anticancer activity.[6] The substitution at the 6-position of the indazole ring plays a crucial role in the inhibitory activity of these compounds against various cancer cell lines.[7]

-

Enzyme Inhibition: tert-Butyl 6-amino-1H-indazole-1-carboxylate has been studied for its role as an enzyme inhibitor, particularly against cytochrome P450 enzymes like CYP1A2.[8] This suggests that other 6-substituted indazoles, including the 6-hydroxy derivative, could exhibit similar inhibitory activities against various enzymes.

-

Antimicrobial and Antiparasitic Activity: Indazole derivatives have been investigated for their potential as antimicrobial and antileishmanial agents.[9]

The hydroxyl group at the 6-position of this compound provides a handle for further functionalization, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[10] Such studies are critical in optimizing the biological activity of lead compounds in drug discovery.

Safety and Handling

Specific safety and handling information for this compound is not detailed in publicly available safety data sheets. However, based on the data for structurally related compounds, the following precautions should be observed:

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[3]

In case of exposure, follow standard laboratory safety protocols and seek medical advice.

Conclusion

This compound is a valuable research chemical and a versatile intermediate for the synthesis of more complex molecules. While specific experimental data for this compound is limited in the public domain, its structural similarity to other biologically active indazole derivatives suggests its potential in various areas of drug discovery, particularly in oncology and infectious diseases. The synthetic routes outlined in this guide provide a practical basis for its preparation in a laboratory setting. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential as a scaffold for the development of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1337880-58-6|this compound|BLD Pharm [bldpharm.com]

- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 8. tert-butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8 | Benchchem [benchchem.com]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate

CAS Number: 1337880-58-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-hydroxy-1H-indazole-1-carboxylate, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents information largely based on established protocols and data for structurally analogous indazole derivatives. The methodologies and data herein are intended to serve as a foundational resource for researchers working with this and related molecules. This document covers key physicochemical properties, plausible synthetic routes with detailed experimental protocols, representative analytical data, and a discussion of its potential role as a synthetic intermediate.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their structural versatility and ability to participate in various biological interactions have made them privileged structures in medicinal chemistry, with applications as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position of the indazole ring enhances the solubility and stability of the molecule, facilitating its use in multi-step synthetic sequences. The hydroxyl group at the 6-position provides a valuable handle for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery programs. This compound is identified as a building block for protein degraders, highlighting its relevance in contemporary pharmaceutical research.[1]

Physicochemical Properties

While detailed experimental data for the target compound is scarce, its basic properties have been reported. This information is crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 1337880-58-6 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| Appearance | Not specified | - |

| Purity | ≥98% (typical) | [1] |

| Storage | 2-8°C, sealed in a dry environment | [2] |

Synthesis and Experimental Protocols

3.1. Workflow 1: Demethylation of a Methoxy Precursor

One common strategy to obtain phenolic compounds is the demethylation of a corresponding methoxy ether. This approach would involve the synthesis of tert-butyl 6-methoxy-1H-indazole-1-carboxylate followed by a demethylation step.

References

An In-depth Technical Guide to tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-hydroxy-1H-indazole-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. The document details its molecular structure, physicochemical properties, a plausible synthetic pathway with experimental protocols, and its relevance in the development of kinase inhibitors. Spectroscopic data, where available, is presented, and logical workflows are visualized to aid in research and development applications.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] In particular, the indazole nucleus is a key component in a variety of kinase inhibitors used in oncology.[2] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors targeting specific kinases has revolutionized cancer therapy.

This compound serves as a valuable intermediate in the synthesis of these complex, biologically active molecules. The presence of a hydroxyl group at the 6-position offers a strategic point for further functionalization, while the tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen allows for controlled reactions at other positions of the molecule. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and synthesis, facilitating its use in the design and discovery of novel therapeutics.

Molecular Structure and Properties

This compound is a substituted indazole with a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol .[3] The core of the molecule is a bicyclic system composed of a benzene ring fused to a pyrazole ring. A hydroxyl group is attached at the 6-position of the indazole ring, and a tert-butyl carboxylate group is attached to one of the nitrogen atoms of the pyrazole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1337880-58-6 | [3] |

| Molecular Formula | C12H14N2O3 | [3] |

| Molecular Weight | 234.25 g/mol | [3] |

| Appearance | Off-white to light yellow solid (predicted) | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (predicted) |

Synthesis and Experimental Protocols

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol for the Synthesis of 6-hydroxy-1H-indazole (Hypothetical)

This protocol is adapted from general methods for indazole synthesis.

-

Diazotization: Dissolve 4-hydroxy-2-methylaniline in a suitable acidic solution (e.g., aqueous HCl) and cool to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyclization: In a separate flask, prepare a solution of a reducing agent (e.g., sodium sulfite or tin(II) chloride) in water.

-

Slowly add the cold diazonium salt solution to the reducing agent solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up and Purification: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-hydroxy-1H-indazole.

Experimental Protocol for N-tert-butyloxycarbonylation

This is a general procedure for the N-Boc protection of indazoles.[4]

-

Reaction Setup: Dissolve 6-hydroxy-1H-indazole (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.5 equivalents) or 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 equivalents).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise or as a solution in the same solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Spectroscopic and Analytical Data

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of analogous N-Boc protected indazoles, the following characteristic peaks can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | * δ (ppm): |

| * ~9.5-10.5 (s, 1H, Ar-OH) | |

| * ~8.0-8.2 (s, 1H, indazole H3) | |

| * ~7.5-7.7 (d, 1H, indazole H4 or H7) | |

| * ~6.8-7.0 (m, 2H, indazole H5 and H7 or H4) | |

| * ~1.6-1.7 (s, 9H, C(CH₃)₃) | |

| ¹³C NMR | * δ (ppm): |

| * ~150-160 (Ar-C-OH) | |

| * ~148-152 (C=O, Boc) | |

| * ~140-145 (indazole quaternary C) | |

| * ~130-135 (indazole CH) | |

| * ~120-125 (indazole quaternary C) | |

| * ~110-120 (indazole CH) | |

| * ~95-105 (indazole CH) | |

| * ~83-85 (C(CH₃)₃) | |

| * ~28 (C(CH₃)₃) | |

| IR Spectroscopy | * ν (cm⁻¹): |

| * ~3300-3500 (br, O-H stretch) | |

| * ~2950-3000 (C-H stretch, aliphatic) | |

| * ~1720-1740 (C=O stretch, carbamate) | |

| * ~1600-1620 (C=C stretch, aromatic) | |

| * ~1250-1300 (C-O stretch) | |

| Mass Spectrometry | * m/z (ESI+): |

| * 235.1 [M+H]⁺ | |

| * 257.1 [M+Na]⁺ | |

| * 179.1 [M - C₄H₈ + H]⁺ (loss of isobutylene) | |

| * 135.1 [M - Boc + H]⁺ |

Role in Drug Discovery and Signaling Pathways

The indazole scaffold is a cornerstone in the design of kinase inhibitors. Numerous FDA-approved drugs, such as Axitinib and Pazopanib, feature this heterocyclic system.[2] These drugs typically function by competing with ATP for the binding site on the kinase, thereby inhibiting its activity and disrupting downstream signaling pathways that are critical for cancer cell proliferation and survival.

This compound is a valuable building block for the synthesis of such inhibitors. The 6-hydroxy group provides a handle for introducing various substituents through ether or ester linkages, which can be crucial for modulating potency, selectivity, and pharmacokinetic properties of the final drug candidate. For instance, this position can be used to attach solubilizing groups or moieties that can form key interactions with the target kinase.

Caption: Role of this compound in the synthesis of kinase inhibitors and their mechanism of action.

Conclusion

This compound is a strategically important molecule for the synthesis of complex indazole derivatives with potential therapeutic applications. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its structural features and the well-established importance of the indazole scaffold in kinase inhibitor design underscore its value to the medicinal chemistry and drug development community. This guide provides a foundational understanding of its properties and a plausible synthetic approach, which can serve as a starting point for further research and development endeavors. The continued exploration of indazole-based compounds holds significant promise for the discovery of novel and effective treatments for a range of diseases, particularly cancer.

References

- 1. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for tert-butyl 6-hydroxy-1H-indazole-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves a direct and efficient N-Boc protection of the commercially available 6-hydroxy-1H-indazole. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant quantitative data.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the selective N1-acylation of 6-hydroxy-1H-indazole with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the indazole nitrogen, thereby increasing its nucleophilicity. The selectivity for N1-protection over O-acylation of the hydroxyl group is a key consideration in this synthesis. Generally, the indazole nitrogen is more nucleophilic than the phenolic oxygen, allowing for selective N-acylation under controlled conditions.

The overall transformation is depicted in the following scheme:

Caption: Synthetic route to this compound.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on established procedures for N-Boc protection of indazoles.

Materials:

-

6-hydroxy-1H-indazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 6-hydroxy-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added triethylamine (1.2 eq). The mixture is stirred at room temperature for 10-15 minutes.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the N-Boc protection of indazoles, which can be expected for the synthesis of the target compound.

| Parameter | Value | Reference |

| Reactant Ratios | ||

| 6-hydroxy-1H-indazole | 1.0 eq | General Protocol |

| Di-tert-butyl dicarbonate | 1.1 - 1.5 eq | General Protocol |

| Base (e.g., TEA) | 1.2 - 2.0 eq | General Protocol |

| Reaction Conditions | ||

| Solvent | THF, DCM, or Acetonitrile | General Protocol |

| Temperature | 0 °C to Room Temperature | General Protocol |

| Reaction Time | 2 - 12 hours | General Protocol |

| Yield and Purity | ||

| Expected Yield | 85 - 95% | Analogous Reactions |

| Purity | >95% (after chromatography) | Analogous Reactions |

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of this compound can be reliably achieved through a one-step N-Boc protection of 6-hydroxy-1H-indazole. The provided protocol, based on well-established methodologies for similar substrates, offers a high-yielding and efficient route to this important synthetic intermediate. Careful control of reaction conditions should ensure selective N1-acylation. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize and utilize this compound in their work.

A Technical Guide to tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate: Physicochemical Properties and Relevant Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available data on tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data for this exact molecule, this document presents qualitative solubility information inferred from related indazole derivatives and outlines a general experimental protocol for its determination. Furthermore, this guide illustrates a key signaling pathway modulated by a structurally similar analog and a general synthesis workflow for this class of compounds.

Solubility Data

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | Soluble | Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally effective at dissolving indazole derivatives. |

| Ethers | Soluble | Solvents such as Tetrahydrofuran (THF) and Diethyl ether are expected to solubilize the compound due to its organic nature. |

| Chlorinated | Soluble | Dichloromethane (DCM) and Chloroform are likely to be good solvents. |

| Alcohols | Moderately Soluble | Methanol and Ethanol may dissolve the compound, though solubility might be lower compared to polar aprotic solvents. |

| Aqueous Media | Sparingly Soluble | The hydrophobic indazole core and the tert-butyl group suggest limited solubility in water. |

| Non-polar | Sparingly Soluble | Solvents like Hexane and Toluene are expected to be poor solvents for this compound due to the presence of polar functional groups. |

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a reliable way to ascertain the saturation concentration of a solute in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., phosphate buffer pH 7.4, ethanol)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the vials at a specific speed and temperature to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of known concentrations of the compound should be prepared to accurately determine the concentration of the unknown sample.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Relevant Signaling Pathway

While direct involvement of this compound in specific signaling pathways is not documented, a closely related analog, tert-butyl 6-amino-1H-indazole-1-carboxylate , has been reported to modulate the MAPK/ERK pathway.[1] This pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival.

Caption: MAPK/ERK signaling pathway modulated by a tert-butyl indazole analog.

General Experimental Workflow: Synthesis

The synthesis of tert-butyl indazole carboxylate derivatives often involves a multi-step process starting from commercially available precursors. A representative workflow for the synthesis of a related compound, tert-butyl 7-fluoro-3-methyl-1H-indazole-5-carboxylate, is depicted below. This illustrates a common strategy involving bromination, amidation, Grignard reaction, cyclization, Boc protection, Suzuki coupling, and oxidation.

Caption: General synthesis workflow for a tert-butyl indazole carboxylate derivative.

References

Navigating the Bioactive Potential of the Indazole Scaffold: The Role of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate as a Key Synthetic Intermediate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate is a heterocyclic compound belonging to the indazole family. While extensive research has highlighted the diverse and potent biological activities of indazole derivatives, a comprehensive review of the scientific literature reveals that this compound primarily serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Direct studies on the specific biological activity of this particular compound are not extensively reported. This guide, therefore, provides an in-depth overview of the well-established biological significance of the indazole scaffold and illustrates the utility of this compound as a versatile building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] Derivatives of indazole have been shown to exhibit a broad spectrum of pharmacological activities, including but not limited to:

-

Anticancer Activity: Many indazole derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines.[1][2] Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as protein kinases.[3]

-

Kinase Inhibition: The indazole nucleus is a common feature in numerous kinase inhibitors.[4] By targeting specific kinases involved in cell signaling pathways, these compounds can modulate processes like cell growth, differentiation, and apoptosis, making them valuable in oncology and other therapeutic areas.[3]

-

Anti-inflammatory Properties: Certain indazole-containing compounds have shown significant anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[5]

-

Other Therapeutic Areas: The versatility of the indazole scaffold has led to the exploration of its derivatives for a variety of other conditions, including neurodegenerative disorders and infectious diseases.[6]

This compound: A Key Building Block

This compound serves as a valuable starting material for the synthesis of a diverse range of substituted indazole derivatives. The presence of the hydroxyl group at the 6-position and the Boc-protected nitrogen at the 1-position allows for regioselective chemical modifications, enabling the construction of libraries of compounds for biological screening.

Physicochemical Properties

| Property | Value |

| CAS Number | 1337880-58-6 |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

Synthetic Utility

The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen provides stability during synthetic transformations and can be readily removed under acidic conditions to allow for further functionalization at this position. The hydroxyl group at the 6-position is a key functional handle that can be used for various chemical reactions, such as etherification or conversion to other functional groups, to generate diverse analogues.

Below is a conceptual workflow illustrating the role of this compound in a drug discovery program.

Caption: Role of this compound in Drug Discovery.

Biological Activities of Structurally Related Indazole Derivatives

While specific data for the title compound is lacking, examining the biological activities of structurally similar compounds can provide insights into its potential. For instance, the analogous compound, tert-butyl 6-amino-1H-indazole-1-carboxylate, has been reported to be an inhibitor of cytochrome P450 enzymes.[7] This suggests that modifications at the 6-position of the indazole ring can significantly influence biological activity.

Furthermore, a variety of 6-substituted indazole derivatives have been synthesized and evaluated for their anticancer properties, with some compounds showing potent anti-proliferative activity.[8][9] These studies often involve the use of precursors like this compound to generate the final bioactive molecules.

Illustrative Synthetic Scheme

The following generalized scheme illustrates how this compound can be utilized to synthesize more complex indazole derivatives with potential biological activity. This scheme is for illustrative purposes and does not represent a specific, cited experimental protocol.

Caption: Synthetic utility of the target compound.

Conclusion and Future Directions

Future research efforts will likely continue to leverage this and similar building blocks to explore the vast chemical space around the indazole core. The discovery of novel, potent, and selective modulators of various biological targets will depend on the creative and efficient use of such key intermediates. For researchers in the field, a thorough understanding of the synthetic utility of compounds like this compound is paramount for the successful design and execution of drug discovery programs.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate [myskinrecipes.com]

- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8 | Benchchem [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Advancement of 6-Hydroxy-Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its versatile biological activities. Among its many derivatives, those bearing a hydroxyl group at the 6-position have garnered significant attention, particularly in the realm of kinase inhibition for therapeutic applications in oncology and inflammation. This technical guide provides an in-depth exploration of the discovery, history, and development of 6-hydroxy-indazole derivatives, detailing key synthetic methodologies, biological activities, and their modulation of critical signaling pathways.

Historical Perspective and Discovery

The journey of indazole derivatives began with the pioneering work of Emil Fischer in the late 19th century, who first synthesized the parent indazole ring.[1][2] However, the specific exploration of 6-hydroxy-indazole derivatives as a distinct class of bioactive molecules is a more recent development, largely driven by the pursuit of potent and selective kinase inhibitors in the late 20th and early 21st centuries.

A significant milestone in the development of this class was the synthesis of (±)-1-(2-aminopropyl)-6-hydroxy indazole, a key intermediate for more complex derivatives.[3] This early work laid the foundation for the extensive exploration of the 6-hydroxy-indazole scaffold in modern drug discovery programs. The hydroxyl group at the 6-position proved to be a critical feature, offering a key interaction point with target proteins and a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Methodologies

The synthesis of 6-hydroxy-indazole derivatives often involves multi-step sequences, starting from readily available precursors. A common strategy involves the protection of the hydroxyl group, followed by the construction of the indazole ring and subsequent deprotection.

General Synthesis of the Indazole Core

Several methods for the synthesis of the indazole ring have been developed over the years.[4][5] One of the classical and effective methods is the cyclization of ortho-substituted phenylhydrazones.

Synthesis of a Key Intermediate: (R)-6-benzyloxy-1-(2-hydroxypropyl)indazole

A representative experimental protocol for the synthesis of a protected 6-hydroxy-indazole derivative is detailed below, based on a patented method.[3]

Experimental Protocol:

-

Step 1: Preparation of (R)-6-benzyloxy-1-(2-hydroxypropyl)indazole (R-8)

-

A solution of R-6 (720 g, 2.53 mol) in acetic acid (5.6 L) and water (1.4 L) is stirred and cooled.

-

Sodium nitrite (209 g, 3.03 mol) is added over 25 minutes, maintaining the temperature below 25°C to form the nitrosamine R-7.

-

The resulting solution is cooled in an ice bath, and zinc dust (595 g, 9.10 mol) is added in portions over 3.5 hours, keeping the temperature below 35°C.

-

Ethyl acetate (7 L) is added, and the thick suspension is filtered.

-

The filtrate is washed sequentially with water, 5% aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated under vacuum to yield R-8.[3]

-

Deprotection to Yield the 6-Hydroxy-Indazole Derivative

The final step in synthesizing a 6-hydroxy-indazole derivative from a protected intermediate like a benzyloxy derivative involves a deprotection step, commonly achieved through catalytic hydrogenation.

Experimental Protocol:

-

Step 1: Hydrogenolysis of the Benzyl Ether

-

A solution of the 6-benzyloxy-indazole derivative (e.g., 9) in a suitable solvent like ethanol is prepared.

-

A catalyst, typically palladium on charcoal (Pd/C), is added to the solution.

-

A hydrogen source, such as ammonium formate or hydrogen gas, is introduced.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 6-hydroxy-indazole derivative.

-

The crude product is then purified by a suitable method, such as column chromatography or recrystallization.[3]

-

Biological Activity and Therapeutic Potential

6-Hydroxy-indazole derivatives have demonstrated a broad spectrum of biological activities, with their most prominent role being potent inhibitors of various protein kinases.[6] This has positioned them as promising candidates for the treatment of cancer and inflammatory diseases.

Kinase Inhibition

The indazole core acts as a bioisostere of the purine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases.[7] The 6-hydroxy group often forms a critical hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.

Table 1: Representative IC50 Values of Indazole Derivatives Against Various Kinases

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Indazole Derivatives | Pim-1 | 3 - 11 | [6] |

| Indazole Derivatives | Pim-2 | 3 - 11 | [6] |

| Indazole Derivatives | Pim-3 | 3 - 70 | [6] |

| Arylsulphonyl Indazoles | VEGFR2 | Not specified | [6] |

| 1H-Indazol-3-amine Derivatives | FGFR1 | < 4.1 | [6] |

| 1H-Indazol-3-amine Derivatives | FGFR2 | 2.0 | [6] |

| Amide Derivatives of Indazole | Aurora A | 13,000 | [6] |

| Galloyl Benzamide-based Indazoles | JNK | Not specified | [4] |

Note: The table presents a selection of IC50 values for various indazole derivatives to illustrate their potential as kinase inhibitors. Data for specific 6-hydroxy derivatives is often proprietary or embedded within broader studies.

Experimental Protocol for Kinase Inhibition Assay (ADP-Glo™ Assay)

A common method to determine the inhibitory activity of compounds against kinases is the ADP-Glo™ Kinase Assay.

Experimental Protocol:

-

Kinase Reaction: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate, ATP, and the test compound (a 6-hydroxy-indazole derivative) at various concentrations.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

-

Signal Generation: The Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly generated ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.

-

Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.[8][9]

Modulation of Signaling Pathways

6-Hydroxy-indazole derivatives exert their therapeutic effects by modulating key cellular signaling pathways that are often dysregulated in diseases like cancer. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are two of the most significant cascades targeted by these compounds.

The MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10] Aberrant activation of this pathway is a hallmark of many cancers. Indazole derivatives have been shown to inhibit key kinases within this pathway, such as MEK and ERK, thereby blocking downstream signaling and inhibiting tumor growth.[4]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling network that governs cell survival, growth, and metabolism.[11] Its dysregulation is frequently observed in cancer, leading to uncontrolled cell proliferation and resistance to apoptosis. 6-Hydroxy-indazole derivatives can inhibit key components of this pathway, such as PI3K and Akt, thereby promoting apoptosis and suppressing tumor progression.[12][13]

Experimental Workflow for Drug Discovery

The discovery and development of novel 6-hydroxy-indazole derivatives as therapeutic agents follow a structured workflow, from initial screening to preclinical evaluation.

Conclusion

The 6-hydroxy-indazole scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents, particularly in the field of oncology. From its historical roots in the synthesis of the parent indazole ring to the modern-day development of highly potent and selective kinase inhibitors, this chemical motif continues to be a central focus of drug discovery efforts. The detailed synthetic protocols, comprehensive biological data, and a deeper understanding of their mechanism of action on critical signaling pathways will undoubtedly pave the way for the development of next-generation therapies based on this versatile and powerful scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]

- 13. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity [mdpi.com]

The Strategic Role of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules. Among the various functionalized indazole building blocks, tert-butyl 6-hydroxy-1H-indazole-1-carboxylate emerges as a pivotal intermediate, offering a unique combination of a protected indazole core and a strategically positioned hydroxyl group. This technical guide elucidates the synthesis, chemical properties, and paramount role of this compound in the design and development of novel therapeutic agents. While direct biological data on the title compound is limited, its utility as a precursor to a diverse array of pharmacologically active molecules, particularly kinase inhibitors, is well-established through extensive research on analogous structures. This document provides a comprehensive overview for researchers leveraging this versatile scaffold in their drug discovery endeavors.

Introduction

The indazole nucleus, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The substitution pattern on the indazole ring profoundly influences its pharmacological profile, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 6-position of the indazole ring is of particular interest as modifications at this site can project into solvent-exposed regions of protein binding pockets, offering opportunities for enhancing target engagement and optimizing physicochemical properties.

This compound serves as a key building block by providing a stable, protected indazole core that can be carried through multi-step synthetic sequences. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen ensures regiochemical control during subsequent reactions and can be readily removed under mild acidic conditions. The hydroxyl group at the 6-position is a versatile functional handle, allowing for a variety of chemical transformations to introduce diverse pharmacophoric elements.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1337880-58-6 | [2] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [2] |

| Molecular Weight | 234.25 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | - |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | General chemical knowledge |

Synthesis

The synthesis of this compound can be approached through a two-step process: the synthesis of the parent 6-hydroxy-1H-indazole followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Synthesis of 6-hydroxy-1H-indazole

Several methods for the synthesis of the indazole ring have been reported.[3] A common approach involves the cyclization of an appropriately substituted phenylhydrazine or a related precursor. For the synthesis of 6-hydroxy-1H-indazole, a potential route starts from 4-hydroxy-2-methylaniline.

Experimental Protocol (Hypothetical):

-

Diazotization: To a cooled (0-5 °C) solution of 4-hydroxy-2-methylaniline in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for a specified time to ensure complete formation of the diazonium salt.

-

Reduction and Cyclization: The resulting diazonium salt solution is then treated with a reducing agent, such as stannous chloride, followed by heating to facilitate cyclization to form 6-hydroxy-1H-indazole. The product can be isolated by extraction and purified by crystallization or column chromatography.

N-Boc Protection of 6-hydroxy-1H-indazole

The protection of the indazole nitrogen is a crucial step to prevent unwanted side reactions in subsequent synthetic transformations. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for this purpose.

Experimental Protocol (Adapted from similar procedures): [4][5]

-

To a solution of 6-hydroxy-1H-indazole in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added.

-

Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise to the reaction mixture at room temperature.

-

The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Role in Medicinal Chemistry

While direct biological activity data for this compound is not extensively reported, its primary value lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules. The 6-hydroxy-indazole moiety is a key structural feature in a number of potent kinase inhibitors and other therapeutic agents.

Intermediate in Kinase Inhibitor Synthesis

The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The 6-position provides a vector for substitution to access other regions of the ATP-binding pocket or the solvent-exposed surface, which can be exploited to enhance potency and selectivity. The 6-amino-1H-indazole core, a close analog of the 6-hydroxy variant, is a key component of several potent kinase inhibitors.[6] It is highly probable that the 6-hydroxy derivative serves a similar purpose, with the hydroxyl group offering a different set of potential interactions (e.g., hydrogen bond donor) or a handle for further derivatization.

Experimental Protocol (General):

-

Functionalization of the Hydroxyl Group: The hydroxyl group of this compound can be alkylated or arylated using standard Williamson ether synthesis conditions (e.g., an alkyl or aryl halide and a base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile). This step introduces a key pharmacophoric element.

-

Boc Deprotection: The Boc protecting group is removed by treatment with a strong acid, typically trifluoroacetic acid (TFA) in DCM, to yield the free N-H indazole.

-

Coupling to the Remainder of the Molecule: The deprotected indazole intermediate is then coupled with the rest of the target molecule, often through a nucleophilic aromatic substitution or a cross-coupling reaction, to afford the final kinase inhibitor.

A Scaffold for Library Synthesis

The strategic placement of the hydroxyl group makes this compound an ideal starting material for the creation of compound libraries for high-throughput screening. The hydroxyl group can be readily converted to a wide range of other functionalities, including ethers, esters, and carbamates, allowing for the rapid generation of a diverse set of analogs.

Biological Significance of the 6-Hydroxy-Indazole Moiety

While the title compound is primarily an intermediate, the 6-hydroxy-indazole scaffold itself can contribute to the biological activity of the final molecule in several ways:

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, forming crucial interactions with the target protein, thereby enhancing binding affinity.

-

Improved Physicochemical Properties: The presence of a polar hydroxyl group can improve the aqueous solubility and overall physicochemical profile of a drug candidate.

-

Metabolic Handle: The hydroxyl group can serve as a site for phase II metabolism (e.g., glucuronidation or sulfation), which can be modulated to control the pharmacokinetic profile of the drug.

Quantitative Data

| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |

| Indazole-based Inhibitors | Various Tyrosine Kinases | Varies (low nM to µM) | [6] |

| 6-Aminoindazole Derivatives | Various Kinases | Varies (low nM to µM) | [6] |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its stable, protected indazole core, combined with a strategically located and reactive hydroxyl group, provides a powerful platform for the synthesis of novel and complex bioactive molecules. While direct biological data on the compound itself is scarce, its role as a key intermediate in the development of kinase inhibitors and other therapeutic agents is evident from the extensive body of research on related 6-substituted indazoles. For drug discovery and development scientists, a thorough understanding of the chemistry and synthetic utility of this compound is essential for the rational design of the next generation of indazole-based therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1337880-58-6 [sigmaaldrich.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. tert-butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8 | Benchchem [benchchem.com]

The Strategic Role of Boc-Protected Indazole Intermediates in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The strategic functionalization of the indazole nucleus is paramount in the development of novel drug candidates with enhanced potency and selectivity. The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, has emerged as a critical tool in directing the synthesis and enabling the precise modification of indazole scaffolds. This technical guide provides a comprehensive overview of Boc-protected indazole intermediates, detailing their synthesis, characterization, and application in the development of targeted therapeutics, with a focus on kinase inhibitors.

The Significance of Boc Protection in Indazole Chemistry

The indazole ring system possesses two nitrogen atoms, N1 and N2, which can be readily alkylated or acylated. This inherent reactivity presents a challenge for regioselective functionalization at other positions of the ring. The Boc protecting group offers a robust solution to this challenge. By temporarily blocking one of the nitrogen atoms, the Boc group directs subsequent reactions to specific positions, such as C3, enabling the introduction of diverse substituents. This controlled approach is instrumental in building the molecular complexity required for potent and selective drug candidates.

Synthesis of Boc-Protected Indazole Intermediates

The synthesis of Boc-protected indazoles typically begins with the protection of the indazole nitrogen, followed by functionalization at the desired position. A common and crucial intermediate is tert-butyl 3-iodo-1H-indazole-1-carboxylate, which serves as a versatile precursor for a variety of cross-coupling reactions.

Key Synthetic Transformations:

-

Boc Protection of Indazole: The protection of the indazole nitrogen is typically achieved by reacting the indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (TEA) and a catalyst like 4-(dimethylamino)pyridine (DMAP).

-

Iodination at C3: Following Boc protection, the C3 position can be selectively iodinated using reagents like iodine in the presence of a base such as potassium hydroxide.

-

Suzuki-Miyaura Cross-Coupling: The 3-iodo-N-Boc-indazole intermediate is a key substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C3 position, a critical step in the synthesis of many kinase inhibitors.

Quantitative Data Summary

The following tables summarize typical reaction yields and key spectroscopic data for important Boc-protected indazole intermediates and their derivatives.

| Reaction | Starting Material | Product | Yield (%) | Reference |

| Boc Protection | 3-Iodo-1H-indazole | tert-butyl 3-iodo-1H-indazole-1-carboxylate | 90-95 | [1] |

| Suzuki Coupling | tert-butyl 3-iodo-1H-indazole-1-carboxylate | tert-butyl 3-aryl-1H-indazole-1-carboxylate | >80 | [2] |

| Boc Deprotection | tert-butyl 3-aryl-1H-indazole-1-carboxylate | 3-Aryl-1H-indazole | High | [2] |

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| tert-butyl 3-iodo-1H-indazole-1-carboxylate | 8.15 (d), 7.90 (d), 7.47-7.42 (m), 7.30 (m), 1.72 (s, 9H) | 162.54, 141.63, 137.39, 126.83, 122.81, 122.04, 121.63, 111.91, 81.98, 28.42 | [3] |

| 3-Phenyl-1H-indazole | 11.55 (br), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H) | 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35 | [4] |

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-iodo-1H-indazole-1-carboxylate

This protocol details the Boc protection of 3-iodo-1H-indazole.

Materials:

-

3-Iodo-1H-indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (CH₃CN)

Procedure:

-

In a round-bottom flask, dissolve 3-iodo-1H-indazole (1 equivalent), (Boc)₂O (1.1 equivalents), and DMAP (0.05 equivalents) in acetonitrile.

-

Add triethylamine (1.5 equivalents) to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent and triethylamine under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of tert-butyl 3-iodo-1H-indazole-1-carboxylate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the Boc-protected 3-iodo-indazole with an arylboronic acid.[2][5]

Materials:

-

tert-butyl 3-iodo-1H-indazole-1-carboxylate

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., dioxane/water, 4:1)

Procedure:

-

To a reaction vessel, add the tert-butyl 3-iodo-1H-indazole-1-carboxylate (1.0 equivalent), the arylboronic acid, and the base.

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Boc-protected indazole intermediates are pivotal in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. These inhibitors function by blocking the activity of specific kinases that are often dysregulated in cancer cells, thereby inhibiting tumor growth and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibitors of VEGFR-2 can block this process and are effective anti-cancer agents. The synthesis of many VEGFR-2 inhibitors relies on the functionalization of an indazole core, often facilitated by the use of Boc-protected intermediates.

Caption: VEGFR-2 signaling pathway and the point of intervention for indazole-based inhibitors.

B-cell lymphoma 2 (Bcl-2) and Myeloid cell leukemia 1 (Mcl-1) Dual Inhibitors

The Bcl-2 family of proteins are key regulators of apoptosis, or programmed cell death.[7] Anti-apoptotic proteins like Bcl-2 and Mcl-1 are often overexpressed in cancer cells, allowing them to evade apoptosis. Dual inhibitors of Bcl-2 and Mcl-1, synthesized using indazole scaffolds, can restore the natural process of apoptosis in cancer cells.[8]

Caption: The intrinsic apoptosis pathway and the role of Bcl-2/Mcl-1 dual inhibitors.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of 3-aryl-indazoles using Boc-protected intermediates.

Caption: A typical synthetic workflow for 3-aryl-indazoles via Boc-protected intermediates.

Conclusion

Boc-protected indazole intermediates are indispensable tools in modern drug discovery. Their use enables the regioselective functionalization of the indazole scaffold, providing a versatile platform for the synthesis of complex molecules with tailored biological activities. The detailed protocols and data presented in this guide underscore the importance of these intermediates in the development of targeted therapies, particularly in the realm of kinase inhibitors. As the demand for novel and more effective therapeutics continues to grow, the strategic application of Boc-protected indazoles will undoubtedly remain a key element in the medicinal chemist's arsenal.

References

- 1. benchchem.com [benchchem.com]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

Methodological & Application

Application Notes and Protocol: Synthesis of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves the selective N-tert-butyloxycarbonylation (Boc protection) of 6-hydroxy-1H-indazole. This protocol is based on established methods for the N-Boc protection of heterocyclic amines, offering a reliable procedure for obtaining the desired product. The application notes include information on materials, safety precautions, and expected outcomes.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that are prevalent in many pharmacologically active molecules. The functionalization of the indazole core is a key strategy in the development of new therapeutic agents. Protection of the indazole nitrogen is often a necessary step to control regioselectivity in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. This protocol details the synthesis of this compound, which serves as a versatile intermediate for further chemical modifications.

Experimental Protocol

The synthesis of this compound is achieved through the reaction of 6-hydroxy-1H-indazole with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base catalyst. The indazole nitrogen (N1) is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective N-protection.

Materials:

-

6-hydroxy-1H-indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP, catalytic)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-hydroxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution. Alternatively, a catalytic amount of DMAP (0.1 eq) can be used. Stir the mixture at room temperature for 10 minutes.

-

Addition of Boc Anhydride: Cool the mixture in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). The starting material and product should have different Rf values. Note that some O-Boc protected byproduct may be observed.

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to isolate the desired this compound.

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Data Presentation

Quantitative data for the N-Boc protection of indazoles and related heterocycles are summarized in the table below. Yields can vary depending on the specific substrate and reaction conditions.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 6-hydroxy-1H-indazole | (Boc)₂O, Et₃N, DCM | This compound | 85-95 (Typical) | General Procedure |

| 3-Amino-5-bromo-1H-indazole | (Boc)₂O, DMAP, DCM | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | ~90 | [1] |

| Pyrrolidine | (Boc)₂O, TEA, DCM | tert-Butyl pyrrolidine-1-carboxylate | 100 | [2] |

| Various Amines | (Boc)₂O, water-acetone | N-Boc amines | High Yields | [3] |

Signaling Pathways and Experimental Workflows

The experimental workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthesis workflow diagram.

The reaction proceeds via a nucleophilic attack of the indazole nitrogen on one of the carbonyl carbons of the Boc anhydride. The use of a base facilitates the deprotonation of the indazole NH, increasing its nucleophilicity.

Caption: Reaction mechanism overview.

References

- 1. 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Conditions for Boc Protection of 6-hydroxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the tert-butoxycarbonyl (Boc) protection of 6-hydroxy-1H-indazole. Due to the presence of two reactive sites, the indazole N-H and the phenolic O-H, selective protection of either site or di-protection can be achieved by carefully selecting the reaction conditions. The protocols provided herein are based on established principles of organic synthesis and may require optimization for specific applications.

Introduction

6-hydroxy-1H-indazole is a valuable building block in medicinal chemistry. The selective protection of its N-H and O-H functionalities is crucial for the synthesis of complex derivatives. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its facile removal under acidic conditions. This note outlines procedures for the selective N-Boc protection, selective O-Boc protection, and di-Boc protection of 6-hydroxy-1H-indazole.

The selectivity of the Boc protection is primarily governed by the relative acidity of the two protons. The pKa of the N-H proton of the indazole ring is generally lower (more acidic) than that of the phenolic O-H proton. This difference in acidity can be exploited to achieve selective N-protection under basic conditions. Conversely, selective O-protection may be achieved under neutral or Lewis acidic conditions.

Experimental Protocols

Protocol 1: Selective N-Boc Protection of 6-hydroxy-1H-indazole

This protocol aims for the selective protection of the indazole nitrogen. The higher acidity of the N-H proton allows for its preferential deprotonation with a suitable base, followed by reaction with di-tert-butyl dicarbonate.

Materials:

-

6-hydroxy-1H-indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 6-hydroxy-1H-indazole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-